Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound features a pyrimidine ring substituted with various functional groups, including a nitro group, an ethyl group, and a carboxylate ester.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as ethyl acetoacetate, 3-nitroaniline, and ethyl chloroformate.
Reaction Steps: The synthesis involves multiple steps, including condensation, cyclization, and esterification reactions.
Conditions: The reactions are usually carried out under acidic or basic conditions, with temperature control to ensure the formation of the desired product.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or nitrate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems. Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in these interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
Nicardipine: A calcium channel blocker used in the treatment of hypertension.
Indole Derivatives: Compounds with similar biological activities, including antiviral and anticancer properties.
Properties
IUPAC Name |
methyl 3-ethyl-4-methyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-17-9(2)12(14(19)23-3)13(16-15(17)20)10-6-5-7-11(8-10)18(21)22/h5-8,13H,4H2,1-3H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALRZHYLVAIFFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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